

In-depth Technical Guide to TT-012: A Novel MITF Dimerization Inhibitor

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Compound of Interest

Compound Name: TT-012

Cat. No.: B10905164

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Abstract

TT-012 is a novel small molecule that has emerged as a potent and specific inhibitor of the Microphthalmia-associated transcription factor (MITF), a key oncogene in melanoma. By disrupting the dimerization of MITF, **TT-012** effectively abrogates its DNA-binding and transcriptional activity, leading to the inhibition of melanoma cell growth and metastasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **TT-012**. Detailed experimental protocols for key assays and a summary of its anti-tumor efficacy in preclinical models are presented to facilitate further research and development of this promising therapeutic agent.

Chemical Structure and Physicochemical Properties

TT-012 is a symmetric molecule featuring a central pyridine ring linked to two furan-containing acrylamide moieties.

Chemical Name: (2E,2'E)-N,N'-(pyridine-2,6-diyl)bis(3-(furan-2-yl)acrylamide)[1] CAS Number: 1164471-33-3[1]

A summary of the known chemical and physical properties of **TT-012** is provided in Table 1.

Table 1: Physicochemical Properties of **TT-012**

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₅ N ₃ O ₄	[1]
Molecular Weight	349.35 g/mol	[1]
Appearance	Solid powder	
Solubility	Soluble in DMSO and Ethanol	[2]
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark.	[3]

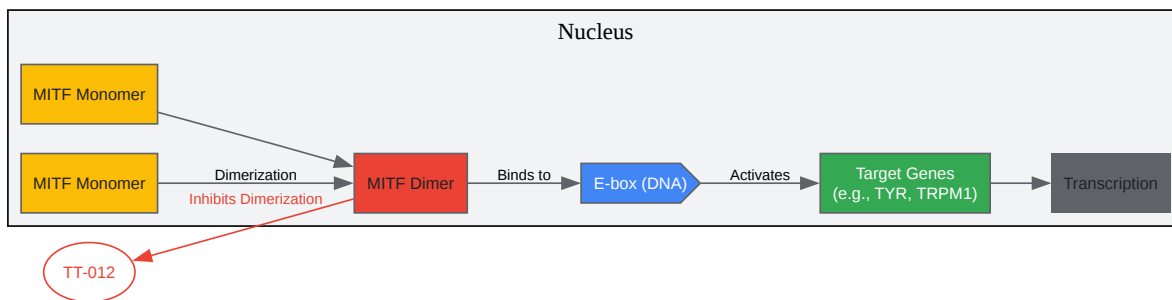
Further data on melting point and pKa are not currently available in the public domain.

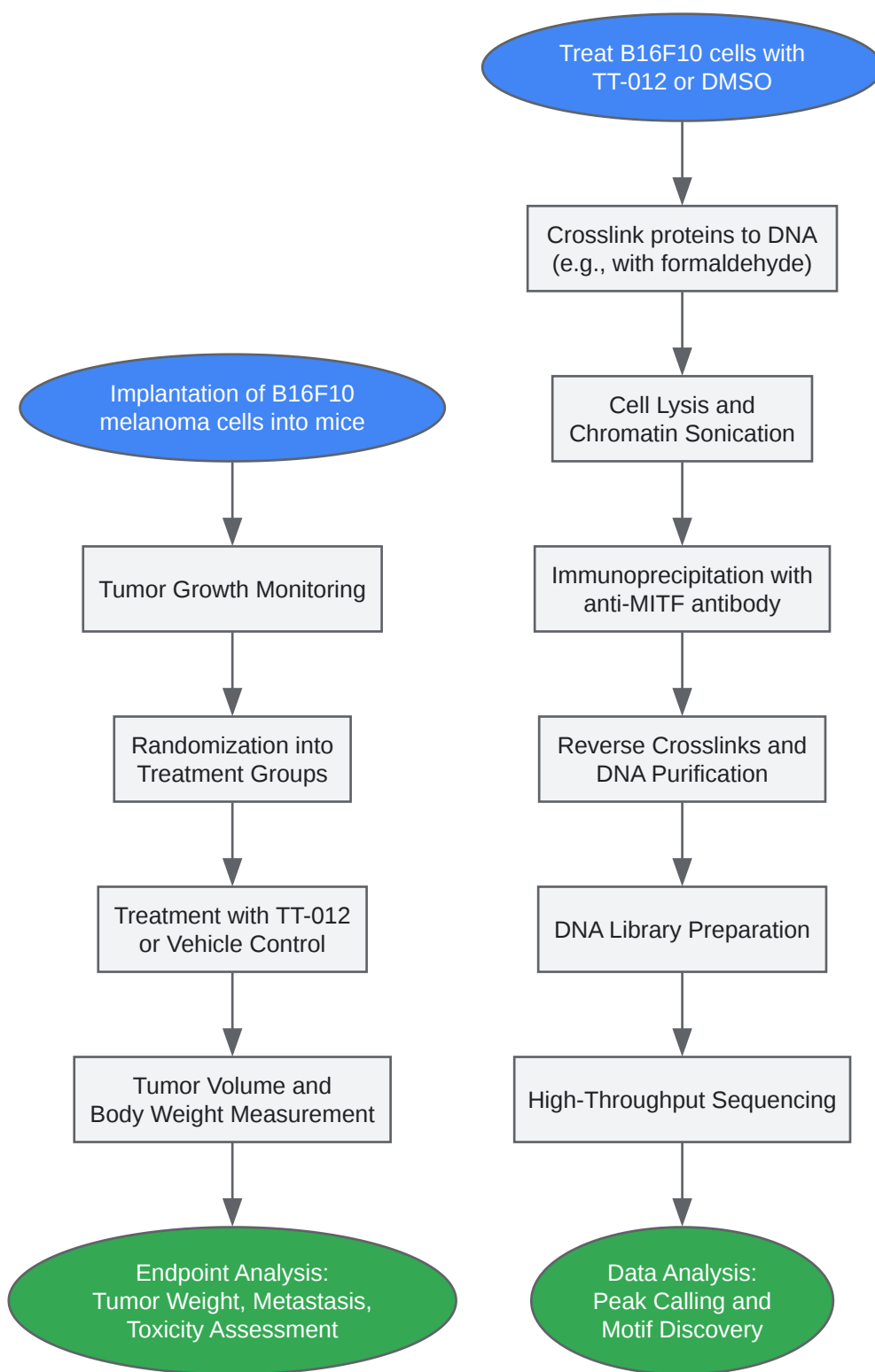
Mechanism of Action: Disruption of MITF Dimerization

MITF is a basic helix-loop-helix leucine zipper (bHLH-Zip) transcription factor that functions as a homodimer to bind to the E-box (CANNTG) DNA sequence in the promoter regions of its target genes. This binding initiates the transcription of genes crucial for melanocyte development, survival, and proliferation, as well as for melanoma progression.[4]

TT-012 exerts its biological effect by specifically targeting and disrupting the dimerization of MITF.[1][4] This inhibition of dimer formation prevents MITF from binding to DNA, thereby downregulating the expression of its target genes.

The signaling pathway illustrating the mechanism of action of **TT-012** is depicted in the following diagram:





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References

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